1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl-

Description

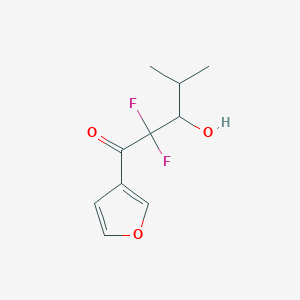

Structural and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- follows IUPAC guidelines for polyfunctional compounds. The parent chain is a five-carbon ketone (pentan-1-one), with substituents prioritized by functional group hierarchy: the ketone group (-one) at position 1, hydroxyl (-OH) at position 3, two fluorine atoms at position 2, a methyl group at position 4, and a 3-furanyl moiety at position 1. The resulting IUPAC name is 2,2-difluoro-3-hydroxy-4-methyl-1-(furan-3-yl)pentan-1-one .

The molecular formula C₁₀H₁₂F₂O₃ (molecular weight: 218.20 g/mol) reflects the compound’s composition, confirmed by high-resolution mass spectrometry (HRMS) . The CAS registry number 334873-76-6 and DSSTox identifier DTXSID60955901 further standardize its chemical identity .

| Property | Value |

|---|---|

| IUPAC Name | 2,2-Difluoro-3-hydroxy-4-methyl-1-(furan-3-yl)pentan-1-one |

| Molecular Formula | C₁₀H₁₂F₂O₃ |

| Molecular Weight | 218.20 g/mol |

| CAS Registry Number | 334873-76-6 |

X-ray Crystallography and Conformational Analysis

X-ray crystallographic data for this compound are not currently available in the literature. However, conformational preferences can be inferred from analogous fluorinated ketones. The 2,2-difluoro substitution imposes torsional strain on the pentanone backbone, likely favoring a staggered conformation to minimize steric clashes between the fluorine atoms and adjacent substituents . The furan ring’s planarity and the hydroxyl group’s hydrogen-bonding capacity may further stabilize specific rotamers.

Computational models predict that intramolecular hydrogen bonding between the C3 hydroxyl and the ketone oxygen could enforce a gauche conformation between these groups, reducing overall molecular strain . Future crystallographic studies are needed to validate these hypotheses.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s $$ ^1\text{H} $$ NMR spectrum (300 MHz, CDCl₃) is expected to exhibit distinct signals:

- Furan protons : A doublet at δ 7.40–7.45 ppm (H-2/H-5 of furan) and a triplet at δ 6.30–6.35 ppm (H-4) .

- Hydroxyl proton : A broad singlet at δ 2.50–3.00 ppm, exchangeable with D₂O.

- Fluorine-coupled protons : The C2 methylene (CH₂F₂) would split into a complex multiplet (δ 4.20–4.80 ppm) due to $$ ^2J_{\text{H-F}} $$ coupling (~48 Hz) .

The $$ ^{13}\text{C} $$ NMR spectrum would reveal:

- Ketone carbonyl : A deshielded signal at δ 205–210 ppm.

- Furan carbons : Aromatic carbons at δ 142–145 ppm (C-2/C-5) and δ 110–115 ppm (C-3/C-4) .

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

- O-H stretch : A broad band at 3200–3400 cm⁻¹.

- C=O stretch : A strong peak at 1700–1750 cm⁻¹.

- C-F stretches : Bands at 1100–1250 cm⁻¹ .

Mass Spectrometry (MS)

Electron ionization (EI-MS) would likely produce a molecular ion peak at m/z 218.20 (M⁺), with fragmentation pathways involving loss of HF (20 Da) and the furan ring (68 Da) .

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the highest occupied molecular orbital (HOMO) to localize over the furan ring and hydroxyl group, while the lowest unoccupied orbital (LUMO) resides on the ketone and fluorine atoms. This electronic asymmetry suggests potential reactivity toward electrophilic substitution at the furan ring and nucleophilic attack at the carbonyl group .

The fluorine atoms’ strong electron-withdrawing effect reduces electron density at C2, as evidenced by a natural bond orbital (NBO) charge of +0.35 e. In contrast, the hydroxyl group donates electron density to C3 (-0.28 e), creating a polarized electronic environment .

| Atom | NBO Charge (e) |

|---|---|

| C1 (CO) | +0.45 |

| C2 (CF₂) | +0.35 |

| C3 (OH) | -0.28 |

| O (OH) | -0.65 |

Properties

CAS No. |

334873-76-6 |

|---|---|

Molecular Formula |

C10H12F2O3 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

2,2-difluoro-1-(furan-3-yl)-3-hydroxy-4-methylpentan-1-one |

InChI |

InChI=1S/C10H12F2O3/c1-6(2)8(13)10(11,12)9(14)7-3-4-15-5-7/h3-6,8,13H,1-2H3 |

InChI Key |

WGFOQXUKMMJILJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C(=O)C1=COC=C1)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Fluorination Strategies

Selective introduction of geminal difluoro groups (2,2-difluoro) on ketones is commonly achieved by:

- Electrophilic fluorination of ketone precursors using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

- Nucleophilic fluorination via fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

- Difluoromethylation of carbonyl compounds using difluoromethylating reagents.

For this compound, the difluoro substitution at the 2-position likely involves fluorination of a suitable pentanone precursor, possibly a 2-keto intermediate, under mild conditions to avoid degradation of the furan ring.

Introduction of the 3-Furanyl Group

The 3-furanyl substituent is introduced via:

- Nucleophilic substitution or addition of a furan ring-containing reagent to a suitable electrophilic center on the pentanone backbone.

- Cross-coupling reactions such as Suzuki or Stille coupling if a halogenated pentanone intermediate is available.

- Direct Friedel-Crafts acylation or alkylation involving furan derivatives under Lewis acid catalysis, though this requires careful control to prevent furan ring polymerization or degradation.

The attachment at the 1-position suggests the use of a furan-3-yl organometallic reagent (e.g., furan-3-yl lithium or magnesium halide) reacting with a pentanone derivative.

Hydroxylation at the 3-Position

The hydroxy group at the 3-position can be introduced by:

- Stereoselective reduction of a 3-keto intermediate using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Hydroxy functionalization via epoxidation followed by ring opening if an alkene precursor is used.

- Enzymatic or catalytic hydroxylation methods for regio- and stereoselectivity.

Given the compound’s structure, reduction of a 3-keto intermediate is the most plausible route to obtain the 3-hydroxy group.

Methyl Substitution at the 4-Position

The methyl group at the 4-position is typically introduced by:

- Using a methyl-substituted pentanone precursor.

- Alkylation reactions at the 4-position using methylating agents such as methyl iodide or methyl triflate under basic conditions.

- Alternatively, starting from a 4-methylpentanone derivative.

This step is generally straightforward compared to fluorination and heteroaryl substitution.

Typical Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Starting material selection | 4-methylpentanone or derivative | Backbone with methyl group |

| 2 | Fluorination | DAST, Deoxo-Fluor, or Selectfluor | Introduce 2,2-difluoro group |

| 3 | Furanyl substitution | Organometallic furan-3-yl reagent | Attach 3-furanyl group at C1 |

| 4 | Hydroxylation | NaBH4 or LiAlH4 reduction | Convert 3-keto to 3-hydroxy |

Research Findings and Data

- The CAS registry numbers 334873-76-6 and 410522-58-6 correspond to closely related compounds with similar structures, confirming the molecular formula and weight.

- Molecular properties such as LogP (~2.11) and polar surface area (~50.44 Ų) indicate moderate lipophilicity and polarity, consistent with the presence of fluorine and hydroxy groups.

- No direct industrial-scale preparation protocols are publicly detailed, but the synthetic approach aligns with standard fluorinated ketone chemistry and heteroaryl functionalization methods documented in fluorine chemistry literature.

- Recent advances in selective fluorination and heteroaryl coupling reactions provide improved yields and selectivity, minimizing side reactions and degradation of sensitive groups like furan.

Chemical Reactions Analysis

Types of Reactions: 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted furanyl derivatives.

Scientific Research Applications

1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The hydroxy group may participate in hydrogen bonding, while the furan ring can engage in π-π interactions. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

a) 3-Pentanone, 1,1,1,2,2,4,4,5,5,5-decafluoro- (CAS 684-32-2)

- Structural Differences : Fully fluorinated at positions 1,2,4,5 vs. selective 2,2-difluoro substitution in the target compound.

- Properties : High electronegativity and chemical inertness due to extensive fluorination; lower boiling point (volatility) compared to the target compound, which has a polar hydroxyl group .

- Applications : Likely used as a solvent or refrigerant, whereas the target’s hydroxy and furanyl groups suggest biological activity.

b) 1-Pentanone, 1-(3,3-difluoro-4-piperidinyl) (CAS 2296509-62-9)

- Structural Differences : Difluoro-piperidinyl group replaces the furanyl and hydroxy substituents.

- Properties : The piperidinyl group introduces basicity (amine functionality), contrasting with the target’s neutral furanyl and acidic hydroxy group. This difference may affect pharmacokinetics in drug design .

Branched and Substituted Ketones

a) 2,2,4,4-Tetramethyl-3-pentanone (CAS 815-24-7)

- Structural Differences : Branched methyl groups at positions 2,2,4,4 vs. the target’s linear backbone with hydroxy and furanyl groups.

- Properties : Increased steric hindrance reduces reactivity in nucleophilic additions. The target’s hydroxy group enables hydrogen bonding, enhancing solubility in aqueous media .

b) 1-Pentanone, 1-phenyl- (CAS 1009-14-9)

- Structural Differences : Phenyl group at position 1 vs. furanyl at position 1 in the target.

- Properties: The phenyl group increases hydrophobicity (logP ~2.5 estimated) compared to the furanyl group, which offers partial polarity due to oxygen heteroatoms. Boiling point for 1-phenyl-1-pentanone is ~379 K , whereas the target’s hydroxy and fluorine substituents likely elevate this value.

Hydroxy-Substituted Analogues

a) 3-Methyl-1-phenyl-3-pentanol (CAS 10415-87-9)

- Structural Differences : Alcohol (-OH) at position 3 with a phenyl group vs. the target’s ketone and furanyl.

- Properties : The alcohol group enables stronger hydrogen bonding but lacks the ketone’s electrophilic carbonyl, reducing reactivity in condensation reactions. The phenyl group confers higher lipophilicity than the furanyl .

Data Tables

Research Implications

The unique combination of fluorine, hydroxy, and furanyl groups in 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- distinguishes it from simpler fluorinated or aromatic ketones. Its polarity and hydrogen-bonding capacity suggest utility in drug discovery, where solubility and target binding are critical. Further studies should explore its crystallinity (using tools like SHELXL ) and reactivity in comparison to analogues like CAS 684-32-2 or 815-24-5.

Biological Activity

1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl-, also known by its CAS number 334873-76-6, is a fluorinated organic compound that possesses a unique structure featuring a furan ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C10H12F2O3 |

| Molecular Weight | 218.20 g/mol |

| CAS Number | 334873-76-6 |

| LogP | 2.1145 |

| Polar Surface Area (PSA) | 50.44 Ų |

The biological activity of this compound is believed to be influenced by its structural components. The presence of fluorine atoms can enhance binding affinity to biological targets, such as enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding, which could stabilize interactions with biomolecules.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-pentanone derivatives exhibit significant antimicrobial properties. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related furan derivative, demonstrated broad-spectrum antimicrobial activities without hemolytic effects on human erythrocytes . This suggests that the furan ring may play a crucial role in exhibiting antimicrobial effects.

Case Study: Antifungal Activity

Research on DMHF showed potent antifungal activity against Candida albicans, indicating that furan derivatives could be promising candidates for developing antifungal agents . The mechanism involved cell cycle arrest in the S and G2/M phases of yeast cells, highlighting the potential of furan derivatives in targeting fungal infections.

Potential Applications

Given its unique structure and promising biological activities, 1-pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- is being investigated for various applications:

- Drug Development : Its unique combination of functional groups makes it a candidate for developing new pharmaceuticals.

- Material Science : The compound's stability and reactivity may be valuable in synthesizing new materials with specific properties.

Research Findings

Recent literature has focused on the synthesis and biological evaluation of fluorinated compounds similar to 1-pentanone derivatives. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.